

An In-depth Technical Guide to the Physicochemical Properties of 3-Oxocyclobutyl Acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Oxocyclobutyl acetate**

Cat. No.: **B1313389**

[Get Quote](#)

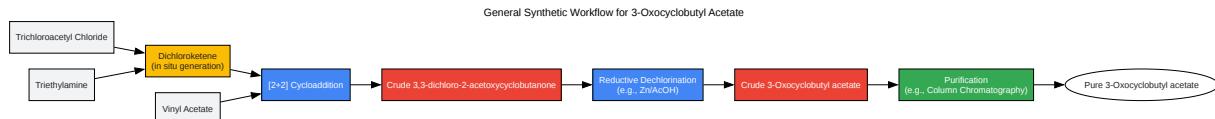
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of **3-Oxocyclobutyl acetate** (CAS No: 63930-59-6). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is presented in structured tables for ease of comparison. While specific experimental protocols for the synthesis of **3-Oxocyclobutyl acetate** are not readily available in public literature, this guide outlines a plausible synthetic route based on established chemical reactions. Furthermore, predicted and characteristic spectral data are provided to aid in the identification and characterization of this compound.

Physicochemical Properties

3-Oxocyclobutyl acetate is a cyclobutane derivative containing both a ketone and an ester functional group. Its physicochemical properties are summarized in the table below. The compound is expected to be a liquid at room temperature, hence a melting point is not applicable.


Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ O ₃	[1] [2]
Molecular Weight	128.126 g/mol	[1] [2]
CAS Number	63930-59-6	[1] [2]
Density	1.2 ± 0.1 g/cm ³	[1] [2]
Boiling Point	188.0 ± 33.0 °C at 760 mmHg	[1] [2]
Flash Point	72.5 ± 25.4 °C	[1] [2]
Melting Point	N/A	[1] [2]
Physical State	Expected to be a liquid at room temperature	Inferred from properties of similar compounds
Solubility	No specific quantitative data is available. As a ketone and an ester, it is expected to be soluble in a range of organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate. Its solubility in water is likely to be limited.	General chemical principles

Synthesis and Purification

A reported synthesis of **3-Oxocyclobutyl acetate** involves the reaction of vinyl acetate with trichloroacetyl chloride. This reaction is a [2+2] cycloaddition of a ketene, generated *in situ* from trichloroacetyl chloride, with the alkene (vinyl acetate).

General Synthetic Workflow

The logical workflow for the synthesis and purification of **3-Oxocyclobutyl acetate** is depicted below. This involves the generation of the reactive ketene intermediate, its cycloaddition to vinyl acetate, and subsequent purification of the product.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway from trichloroacetyl chloride and vinyl acetate.

Experimental Protocol (Representative)

While the specific, detailed experimental protocol from the primary literature (Zajac, M. A. *Tetrahedron Letters* 2008, 49, 4763-4764) is not publicly accessible, a representative procedure for a similar [2+2] cycloaddition followed by purification is provided below. This is a generalized protocol and would require optimization for the specific synthesis of **3-Oxocyclobutyl acetate**.

Materials:

- Trichloroacetyl chloride
- Triethylamine (Et_3N)
- Vinyl acetate
- Zinc dust (activated)
- Acetic acid
- Anhydrous diethyl ether or dichloromethane
- Saturated aqueous sodium bicarbonate
- Brine

- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of vinyl acetate in an anhydrous solvent (e.g., diethyl ether).
- Ketene Generation and Cycloaddition: A solution of trichloroacetyl chloride in the same anhydrous solvent is added to the dropping funnel. A separate solution of triethylamine in the anhydrous solvent is also prepared. The triethylamine solution is added dropwise to the stirred solution of trichloroacetyl chloride at a low temperature (typically 0 °C) to generate dichloroketene in situ. This reactive intermediate then undergoes a [2+2] cycloaddition with the vinyl acetate present in the reaction flask. The reaction is typically stirred for several hours at room temperature or slightly elevated temperatures.
- Work-up: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate is then washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dichlorinated cyclobutanone intermediate.
- Reductive Dechlorination: The crude intermediate is dissolved in a suitable solvent such as acetic acid. Activated zinc dust is added portion-wise while monitoring the reaction temperature. After the reaction is complete, the excess zinc is filtered off, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
- Purification: The crude **3-Oxocyclobutyl acetate** is purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used for elution. Fractions are collected and analyzed by thin-layer

chromatography (TLC) to identify the pure product. The solvent from the combined pure fractions is then removed under reduced pressure to yield pure **3-Oxocyclobutyl acetate**.

Spectral Data

While actual spectra for **3-Oxocyclobutyl acetate** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclobutane ring and the methyl protons of the acetate group. The cyclobutane ring protons would likely appear as complex multiplets due to spin-spin coupling.

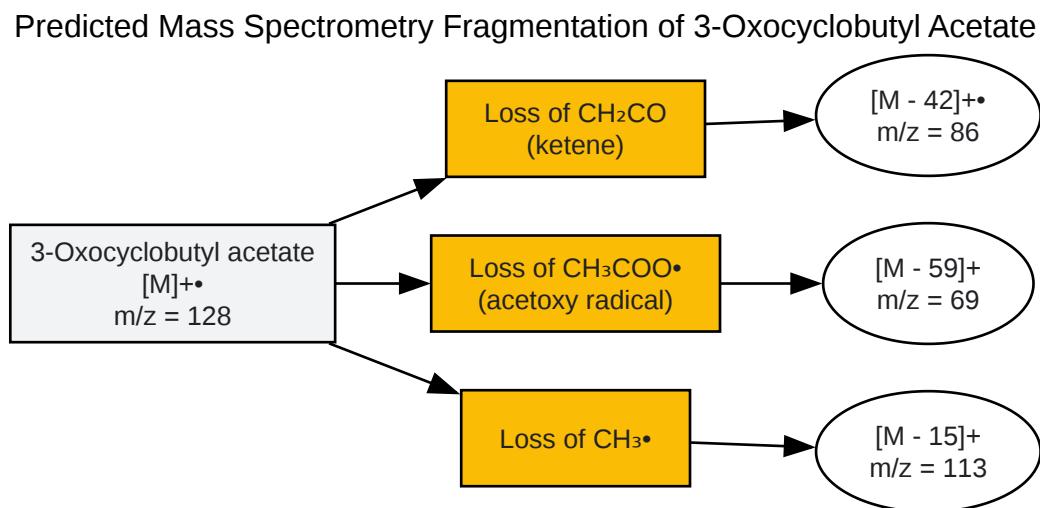
- ~ 5.0-5.5 ppm (m, 1H): Proton on the carbon bearing the acetate group (CH-OAc). This proton is expected to be deshielded by the adjacent oxygen atom.
- ~ 2.5-3.5 ppm (m, 4H): Protons on the carbons adjacent to the carbonyl group and the carbon bearing the acetate group (CH₂-C=O and CH₂ of the ring).
- ~ 2.1 ppm (s, 3H): Methyl protons of the acetate group (CH₃-COO).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon attached to the acetate group, the other ring carbons, and the carbons of the acetate group.

- ~ 205-220 ppm: Carbonyl carbon of the ketone (C=O).
- ~ 170 ppm: Carbonyl carbon of the ester (COO).
- ~ 65-75 ppm: Carbon of the cyclobutane ring attached to the acetate group (CH-OAc).
- ~ 40-50 ppm: Carbons of the cyclobutane ring adjacent to the ketone.
- ~ 21 ppm: Methyl carbon of the acetate group (CH₃).

Infrared (IR) Spectroscopy (Predicted)


The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester.

- $\sim 1780 \text{ cm}^{-1}$: C=O stretch of the cyclobutanone. The ring strain typically shifts this absorption to a higher wavenumber compared to a non-strained ketone.
- $\sim 1740 \text{ cm}^{-1}$: C=O stretch of the acetate ester.
- $\sim 1230 \text{ cm}^{-1}$: C-O stretch of the acetate ester.
- $\sim 2850\text{-}3000 \text{ cm}^{-1}$: C-H stretching of the alkyl groups.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M^+) at $\text{m/z} = 128$. Key fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the cyclobutane ring.

Predicted Fragmentation Workflow:

[Click to download full resolution via product page](#)

Caption: Potential fragmentation pathways in mass spectrometry.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of **3-Oxocyclobutyl acetate** in any signaling pathways. However, the cyclobutane motif is present in a number of biologically active natural products and pharmaceutical agents, where it can influence conformation and metabolic stability. The presence of both a ketone and an ester functional group offers potential sites for metabolic transformation and interaction with biological targets. Further research is required to elucidate any potential biological roles of this compound.

Safety and Handling

Detailed safety data for **3-Oxocyclobutyl acetate** is not extensively documented. As with any laboratory chemical, it should be handled with appropriate care. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

3-Oxocyclobutyl acetate is a bifunctional cyclobutane derivative with potential applications in organic synthesis and as a building block for more complex molecules. This guide has summarized its key physicochemical properties and provided a likely synthetic route and predicted spectral data. The lack of detailed experimental and biological data highlights the opportunity for further research into the synthesis, characterization, and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Oxocyclobutyl acetate | CAS#:63930-59-6 | Chemsoc [chemsoc.com]
- 2. 3-oxocyclobutyl acetate(63930-59-6) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 3-Oxocyclobutyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1313389#physicochemical-properties-of-3-oxocyclobutyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com